molecular formula C7H9NO2 B8009501 3-Methoxy-1-methylpyridin-2-one

3-Methoxy-1-methylpyridin-2-one

Cat. No.: B8009501
M. Wt: 139.15 g/mol
InChI Key: ISNKQLNIOAHLIG-UHFFFAOYSA-N
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Description

3-Methoxy-1-methylpyridin-2-one is a heterocyclic compound with a pyridine ring substituted with a methoxy group at the 3-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-methylpyridin-2-one typically involves the reaction of 3-hydroxy-1-methylpyridin-2-one with a methylating agent such as dimethyl sulfate or methyl iodide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by a methoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-methylpyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy group.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridinones, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Methoxy-1-methylpyridin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-1-methylpyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-2-methyl-1H-pyridin-4-one
  • 3-Methoxy-1-methylpyridin-2(1H)-one

Uniqueness

3-Methoxy-1-methylpyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

3-methoxy-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-8-5-3-4-6(10-2)7(8)9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNKQLNIOAHLIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring reaction mixture of 3-methoxypyridine-2-one (0.2 g, 1.6 mmol) and KOH (0.18 g, 3.2 mmol) in methanol was added MeI (0.68 g, 4.8 mmol) dropwise in condenser equipped round bottom flask. After overnight stirring at room temperature revealed quantitative formation of product. Reaction mixture was then diluted with water (35 mL) and CHCl3 (40 mL). Organic layer was washed with water (1×35 mL), brine (1×30 mL) and dried over Na2SO4 and solvent was evaporated in vacua to yield pure 141a (0.20 g, 89%) as a colorless oil. 1H NMR (400 MHz, CDCl3) δ 6.66 (m, 1H), 6.35 (d, J=7.4 Hz, 1H), 5.83 (t, J=7.1 Hz, 1H), 3.52 (s, 3H), 3.28 (s, 3H). 13C NMR (100 MHz, CDCl3) δ 158.01, 149.56, 128.81, 111.91, 104.31, 55.44, 37.10.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.68 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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